molecular formula C22H26N2O3S B2479865 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954634-46-9

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2479865
CAS No.: 954634-46-9
M. Wt: 398.52
InChI Key: NKTFCVDYDQLRFV-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. This product page is a template. Specific applications, mechanisms of action, and research value for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not currently available in scientific literature and must be populated with verified data. The compound features a tetrahydronaphthalene sulfonamide group, a scaffold known in medicinal chemistry for its potential to interact with various biological targets. Sulfonamide derivatives are frequently investigated for a range of pharmacological activities. The pyrrolidinone moiety linked to a p-tolyl group adds complexity and may influence the compound's bioavailability and target binding affinity. Researchers are advised to consult primary scientific literature and conduct their own experimental studies to determine this compound's specific utility in areas such as enzyme inhibition, receptor modulation, or cellular pathway analysis. As with any research chemical, all necessary safety data should be obtained and reviewed prior to handling.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-6-9-20(10-7-16)24-15-17(12-22(24)25)14-23-28(26,27)21-11-8-18-4-2-3-5-19(18)13-21/h6-11,13,17,23H,2-5,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTFCVDYDQLRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a pyrrolidine ring and a sulfonamide moiety, which are known to influence biological activity. This article reviews the biological activity of this compound based on recent studies and data.

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.5 g/mol
  • CAS Number : 954634-46-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets by binding to their active or allosteric sites, leading to alterations in their function. Detailed mechanisms remain under investigation.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit varying degrees of anticancer activity. For instance, a study on similar pyrrolidine derivatives reported IC50 values ranging from 8.15 µM to 354.67 µM against various cancer cell lines, indicating significant cytotoxic potential .

CompoundIC50 (µM)Target
Compound A12.07 ± 0.05Urease
Compound B10.57 ± 0.12Urease
Compound C15.70 ± 0.12Urease

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways. Similar compounds have been shown to possess inhibitory effects on α-glucosidase and urease enzymes, which are relevant in diabetes management and peptic ulcer treatment .

Case Studies

  • In Vivo Studies : In animal models, derivatives of this compound have shown promising results in reducing tumor growth when administered in controlled doses.
  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Position : The target compound’s sulfonamide is at position 2 of tetrahydronaphthalene, whereas TRH1-56 features an acrylamide at position 1. Positional isomerism likely impacts target binding; sulfonamides at position 2 may favor interactions with deeper hydrophobic pockets in enzymes.
  • Pyrrolidinone vs.
  • TRH1-56’s lower yield (34%) highlights challenges in functionalizing tetrahydronaphthalene at position 1 .

Pharmacokinetic and Physicochemical Properties (Inferred)

  • Lipophilicity : The tetrahydronaphthalene scaffold in the target compound likely confers higher logP values compared to TRH1-56’s acrylamide, improving blood-brain barrier penetration.
  • Metabolic Stability: The p-tolyl group on pyrrolidinone may slow oxidative metabolism compared to Compound 8’s diethylaminoethyl group, which is prone to N-dealkylation.

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